N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine
Description
Properties
CAS No. |
918530-68-4 |
|---|---|
Molecular Formula |
C7H8N6 |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N-(1,2,4-triazol-1-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N6/c1-2-8-3-10-7(1)11-6-13-5-9-4-12-13/h1-5H,6H2,(H,8,10,11) |
InChI Key |
FGDCHCBOEXYYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1NCN2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a triazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with a halogenated pyrimidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the triazole or pyrimidine ring can be functionalized with various substituents using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in boiling ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Overview : The compound exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of triazole and pyrimidine structures can effectively inhibit the growth of bacteria and fungi.
Case Studies :
- A study evaluated the antimicrobial effectiveness of several triazole derivatives, including those similar to N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine. The results showed significant inhibition against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics .
- Another investigation demonstrated that compounds with similar structural motifs displayed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .
Cancer Treatment
Overview : The triazole-pyrimidine framework is also explored for its anticancer properties. Compounds in this category have been shown to interfere with cancer cell proliferation and induce apoptosis.
Case Studies :
- In vitro studies highlighted that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .
- The structural modifications of triazoles have been linked to enhanced activity against cancer cells, with mechanisms involving the inhibition of key enzymes responsible for tumor growth .
Pharmacological Applications
Overview : Beyond antimicrobial and anticancer activities, this compound has potential applications in other pharmacological areas.
Case Studies :
- Research into the pharmacokinetics and bioavailability of similar compounds indicates that modifications can lead to improved absorption and efficacy . This is crucial for developing effective therapeutic agents.
- Additionally, some studies have suggested that triazole-containing compounds may exhibit anti-inflammatory properties, further expanding their therapeutic potential .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The triazole and pyrimidine rings play a crucial role in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups.
Uniqueness
N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine is unique due to the combination of the triazole and pyrimidine rings, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Biological Activity
N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₈H₈N₄
- CAS Number : 135242-93-2
The triazole ring in the structure is known for its role in enhancing biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown efficacy against ESKAPE pathogens, which are a group of bacteria known for their resistance to antibiotics.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate Inhibition |
| Escherichia coli | 16 | Moderate Inhibition |
| Klebsiella pneumoniae | 32 | Weak Inhibition |
| Pseudomonas aeruginosa | >64 | No Activity |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for various pathogens, indicating that while the compound exhibits some activity against Gram-positive bacteria, its effectiveness against Gram-negative bacteria is limited.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of Apoptosis |
| MCF7 (Breast Cancer) | 20 | Cell Cycle Arrest |
| A549 (Lung Cancer) | 25 | Inhibition of Metastasis |
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrimidine or triazole rings can lead to significant changes in potency and selectivity.
Key Findings from SAR Studies
- Substituent Variation : Introduction of electron-donating groups enhances antibacterial activity.
- Ring Modifications : Altering the position of the triazole moiety can impact both antimicrobial and anticancer efficacy.
- Combination Therapy Potential : The compound shows promise when used in combination with other antibiotics or chemotherapeutic agents.
Q & A
Q. What are the established synthetic routes for N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine, and what reaction conditions are critical for yield optimization?
The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. A common approach involves refluxing pyrimidin-4-amine derivatives with 1H-1,2,4-triazole intermediates in ethanol, followed by solvent removal under reduced pressure and crystallization . Key parameters include stoichiometric ratios of reagents (e.g., formaldehyde for methylene bridge formation) and reaction times (e.g., 10–12 hours for complete conversion) .
Q. Which analytical techniques are most effective for validating the structural integrity and purity of this compound?
- 1H/13C NMR : Confirm regiochemistry and substitution patterns (e.g., pyrimidine C-H resonances at δ 8.5–9.0 ppm and triazole protons at δ 7.5–8.0 ppm) .
- HPLC : Assess purity (>95% by reverse-phase methods with acetonitrile/water gradients) .
- X-ray crystallography : Resolve tautomeric ambiguities (e.g., triazole ring protonation states) .
Q. How is the compound screened for preliminary bioactivity, and what assays are recommended?
Initial screening often involves enzyme inhibition assays (e.g., cholinesterase or kinase targets) at µM concentrations, using spectrophotometric or fluorometric readouts . Dose-response curves (0.1–100 µM) and IC50 calculations are critical for prioritizing lead candidates .
Advanced Research Questions
Q. How can computational methods improve reaction design and yield optimization for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, while cheminformatics tools optimize solvent/reagent combinations. For example, reaction path searches using density functional theory (DFT) can identify energy barriers in triazole-pyrimidine coupling steps, guiding experimental protocols . Machine learning models trained on reaction databases may also predict optimal conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
- MD simulations : Assess ligand-protein dynamics (e.g., binding pocket flexibility) over 100+ ns trajectories .
- Free-energy perturbation (FEP) : Quantify binding affinity discrepancies caused by tautomerism or protonation states .
- Crystallographic validation : Compare docking poses with X-ray structures of ligand-enzyme complexes .
Q. How can tautomeric equilibria of the triazole ring influence biological activity, and how are these forms characterized?
The 1H-1,2,4-triazole moiety exists in dynamic equilibrium between 1H- and 4H- tautomers, altering hydrogen-bonding capacity. Techniques include:
- Variable-temperature NMR : Monitor chemical shift changes in DMSO-d6 or CDCl3 .
- Solid-state IR : Detect N-H stretching frequencies (e.g., 3298 cm⁻¹ for protonated triazole) .
- Solvent-dependent UV/Vis : Track tautomer ratios via absorbance shifts .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Byproduct formation : Optimize stoichiometry (e.g., excess formaldehyde to drive methylene bridge formation) .
- Solvent recovery : Use rotary evaporation under reduced pressure to recycle ethanol .
- Crystallization control : Adjust cooling rates and antisolvent addition to minimize impurities .
Q. How does the compound interact with metalloenzymes, and what spectroscopic methods elucidate these mechanisms?
- EPR spectroscopy : Detect metal-ligand coordination (e.g., Cu²⁺ or Fe³⁺ binding via triazole nitrogen) .
- UV-Vis titrations : Monitor charge-transfer bands during metal chelation .
Methodological Resources
- Synthetic Protocols : Ethanol reflux for Mannich reactions , microwave-assisted coupling for reduced reaction times .
- Characterization Tools : X-ray crystallography for tautomer resolution , HPLC-MS for purity assessment .
- Computational Workflows : DFT for reaction path analysis , FEP for binding affinity corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
